molecular formula C27H20Cl2N2O2 B5459175 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide

4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide

Cat. No.: B5459175
M. Wt: 475.4 g/mol
InChI Key: VTFHIPXCRJQSED-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide is a complex organic compound with the molecular formula C27H20Cl2N2O2 and a molecular weight of 475.379 g/mol . This compound is characterized by the presence of multiple aromatic rings and chlorine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzylamine to form an intermediate, which is then reacted with 4-chlorobenzoyl chloride again to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and potassium permanganate. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of aromatic rings and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[4-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O2/c28-22-9-5-20(6-10-22)26(32)30-24-13-1-18(2-14-24)17-19-3-15-25(16-4-19)31-27(33)21-7-11-23(29)12-8-21/h1-16H,17H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFHIPXCRJQSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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